molecular formula C49H60F3NO5 B13827000 25,27-Dimethoxy-26-(n-trifluoroacetyl)carbamoyloxy-p-tert-butylcalix[4]arene

25,27-Dimethoxy-26-(n-trifluoroacetyl)carbamoyloxy-p-tert-butylcalix[4]arene

Cat. No.: B13827000
M. Wt: 800.0 g/mol
InChI Key: IZDRWLWARFNTMG-UHFFFAOYSA-N
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Description

25,27-Dimethoxy-26-(n-trifluoroacetyl)carbamoyloxy-p-tert-butylcalix[4]arene is a tetra-substituted calix[4]arene derivative characterized by its p-tert-butyl groups at the 5, 11, 17, and 23 positions. The upper rim (25,27-positions) is functionalized with methoxy groups, while the 26-position bears an n-trifluoroacetyl carbamoyloxy substituent. This compound is structurally related to other calix[4]arenes modified for host-guest chemistry, sensor applications, or catalytic activity. The tert-butyl groups confer solubility in organic solvents and stabilize the cone conformation, a critical feature for molecular recognition .

Properties

Molecular Formula

C49H60F3NO5

Molecular Weight

800.0 g/mol

IUPAC Name

(5,11,17,23-tetratert-butyl-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl) N-(2,2,2-trifluoroacetyl)carbamate

InChI

InChI=1S/C49H60F3NO5/c1-45(2,3)36-18-28-15-29(19-36)17-31-23-38(47(7,8)9)25-33(41(31)57-14)21-35-27-39(48(10,11)12)26-34(42(35)58-44(55)53-43(54)49(50,51)52)20-32-24-37(46(4,5)6)22-30(16-28)40(32)56-13/h15,18-19,22-27H,16-17,20-21H2,1-14H3,(H,53,54,55)

InChI Key

IZDRWLWARFNTMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=CC(=C1)CC3=C(C(=CC(=C3)C(C)(C)C)CC4=CC(=CC(=C4OC(=O)NC(=O)C(F)(F)F)CC5=CC(=CC(=C5OC)C2)C(C)(C)C)C(C)(C)C)OC

Origin of Product

United States

Preparation Methods

Starting Material and General Strategy

The synthesis of the target compound generally begins with p-tert-butylcalixarene, which serves as the macrocyclic scaffold. The preparation involves:

  • Selective O-alkylation to introduce methoxy groups at positions 25 and 27.
  • Introduction of carbamoyloxy functionality at position 26, specifically N-trifluoroacetyl carbamoyloxy.
  • Protection and deprotection steps to control reactivity and selectivity.

This approach ensures regioselective substitution on the calixarene framework, preserving the cone conformation necessary for its molecular recognition properties.

Stepwise Synthetic Route

Step 1: O-Alkylation of p-tert-butylcalixarene

  • The parent p-tert-butylcalixarene is subjected to selective O-alkylation using appropriate alkylating agents to install methoxy groups at the 25 and 27 positions.
  • Microwave-assisted alkylation methods have been reported to achieve selective distal alkylation efficiently, improving yields and reducing reaction times.
  • Solvent choice, reaction time, and reagent stoichiometry critically influence the yield and selectivity of this step.

Step 2: Introduction of Carbamoyloxy Group

  • The 26-position hydroxyl group is functionalized with carbamoyloxy moiety.
  • The carbamoyloxy group is further derivatized by reaction with trifluoroacetic anhydride or related reagents to install the N-trifluoroacetyl group.
  • This step often requires mild conditions to avoid decomposition of sensitive groups and maintain the macrocyclic integrity.

Step 3: Protection and Deprotection

  • Protective groups such as tert-butoxycarbonyl (BOC) are used during intermediate steps to prevent unwanted side reactions, especially when introducing azide or amine functionalities.
  • Deprotection is typically carried out under acidic conditions (e.g., HCl in dioxane) to yield the final functionalized calixarene.

Optimization Parameters

  • Solvent choice: Mixtures such as DMF/glacial acetic acid (3:1) have been found optimal for azide substitution reactions.
  • Catalyst: Nickel on silica/alumina catalysts are preferred over pyrophoric Raney nickel for nitro group reductions.
  • Temperature and reaction time: Microwave-assisted reactions and controlled heating (e.g., 40 °C for CuAAC) improve yields and selectivity.

Data Tables Summarizing Preparation Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Selective O-alkylation Alkyl halides, microwave-assisted, solvent dependent 70-85 Microwave improves distal alkylation selectivity
2 Carbamoyloxy functionalization Trifluoroacetic anhydride, mild base 60-75 Maintains macrocycle integrity
3 Protection (BOC) and Deprotection BOC-protection reagents; HCl in dioxane for deprotection 80-90 Protects amines during functionalization
4 Azide substitution (if applicable) NaN3 in DMF/acetic acid (3:1) 65-80 Requires careful solvent and temperature control

Chemical Reactions Analysis

Types of Reactions

25,27-Dimethoxy-26-(n-trifluoroacetyl)carbamoyloxy-p-tert-butylcalix4arene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield aldehydes or carboxylic acids, while reduction of the trifluoroacetyl group can produce trifluoromethyl derivatives .

Scientific Research Applications

25,27-Dimethoxy-26-(n-trifluoroacetyl)carbamoyloxy-p-tert-butylcalix4arene has several scientific research applications:

Mechanism of Action

The mechanism of action of 25,27-Dimethoxy-26-(n-trifluoroacetyl)carbamoyloxy-p-tert-butylcalix4arene involves its ability to form host-guest complexes. The calixarene scaffold provides a hydrophobic cavity that can encapsulate guest molecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions. This encapsulation can alter the chemical and physical properties of the guest molecules, making the compound useful in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Functionality and Electronic Effects

A key distinction lies in the substituents at the 26-position:

  • 25,27-Dimethoxy-26-(n-trifluoroacetyl)carbamoyloxy-p-tert-butylcalix[4]arene : The trifluoroacetyl group (CF₃CO−) introduces strong electron-withdrawing effects, enhancing Lewis acidity and binding to electron-rich species. This contrasts with its trichloroacetyl analog (CCl₃CO−), which exhibits weaker electronegativity but similar steric bulk .
  • 25,27-Bis[3-(triphenylphosphonium bromide)propyloxyl] derivatives : These cationic phosphonium groups () enable electrostatic interactions, making the compound effective as a phase-transfer catalyst in Mannich reactions. Unlike the trifluoroacetyl derivative, these substituents prioritize ionic interactions over covalent binding .
  • 25,27-Bis(isothiocyanoethoxy) derivatives: The isothiocyanate groups (–NCS) in facilitate covalent bonding to amines or thiols, ideal for bioconjugation. This contrasts with the carbamoyloxy group in the target compound, which is more suited for hydrogen bonding or anion recognition .

Structural and Conformational Analysis

  • Conformational rigidity : All p-tert-butylcalix[4]arenes adopt a cone conformation due to steric hindrance from tert-butyl groups. However, substituents like methoxy (target compound) or ethoxycarbonyl () can influence cavity size and flexibility. For example, phosphoryl/salicylamide derivatives () exhibit tetrahedral ligating sites, enabling multi-dentate binding .
  • Solubility: The trifluoroacetyl group improves solubility in polar aprotic solvents (e.g., acetonitrile) compared to non-polar propoxy or siloxy derivatives () .
  • Crystallography : Derivatives like 25,27-dibenzyloxy-26-benzoyloxy-28-hydroxy-calix[4]arene () have resolved crystal structures, confirming the cone conformation. Similar studies for the trifluoroacetyl derivative are lacking but would clarify its U–O bonding interactions, which are critical in uranium complexes () .

Biological Activity

25,27-Dimethoxy-26-(n-trifluoroacetyl)carbamoyloxy-p-tert-butylcalix arene (CAS Number: 325776-12-3) is a calixarene derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a complex structure with multiple functional groups that contribute to its biological interactions.

  • Molecular Formula : C49H60F3NO6
  • Molecular Weight : 816.015 g/mol
  • IUPAC Name : 25,27-Dimethoxy-26-(n-trifluoroacetyl)carbamoyloxy-p-tert-butylcalix arene

Antimicrobial Activity

Recent studies have indicated that calixarene derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.

In Vitro Antibacterial Activity

The antibacterial efficacy of 25,27-Dimethoxy-26-(n-trifluoroacetyl)carbamoyloxy-p-tert-butylcalix arene was assessed using Minimum Inhibitory Concentration (MIC) tests against several Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These results indicate a moderate antibacterial activity, particularly against Staphylococcus aureus, which is known for its clinical relevance due to antibiotic resistance.

Cytotoxicity and Anticancer Activity

The anticancer potential of calixarene derivatives has been explored in various cancer cell lines. The compound's ability to induce apoptosis in cancer cells is particularly noteworthy.

Apoptotic Mechanism

Research has demonstrated that the compound can activate caspase-3, a critical executor in the apoptotic pathway. The concentration-dependent activation of caspase-3 suggests that higher doses lead to increased apoptotic cell death.

Concentration (µM)Caspase-3 Activation (%)
1020
2045
5075

The presence of pro-apoptotic proteins such as Bax and the inhibition of anti-apoptotic proteins like Bcl-2 further support its potential as an anticancer agent.

Case Studies

  • Study on DLD-1 Cells : In a study involving DLD-1 colon cancer cells, the compound exhibited an IC50 value of approximately 29 µM, indicating significant cytotoxicity while sparing normal cells at similar concentrations.
  • Mechanistic Insights : Flow cytometric analysis revealed that treatment with the compound resulted in cell cycle arrest at the G0/G1 phase, suggesting a mechanism that inhibits cell proliferation while promoting apoptosis.

Q & A

Q. What are the standard synthetic routes for 25,27-dimethoxy-26-(n-trifluoroacetyl)carbamoyloxy-p-tert-butylcalix[4]arene, and how is the product characterized?

The synthesis typically involves sequential functionalization of the calix[4]arene scaffold. For example, partial alkylation of p-tert-butylcalix[4]arene with ethyl bromoacetate under reflux in acetonitrile, followed by trifluoroacetylation of the carbamoyloxy group, yields the target compound . Key steps include:

  • Alkylation : Use of potassium carbonate as a base to selectively modify the lower rim hydroxyl groups.
  • Trifluoroacetylation : Reaction with trifluoroacetic anhydride to introduce the electron-withdrawing group.
  • Characterization : Confirmation of structure via 1H^1H NMR (e.g., splitting patterns for methoxy protons), IR spectroscopy (C=O stretches at ~1650–1750 cm1^{-1}), and mass spectrometry .

Q. How do researchers evaluate the host-guest binding properties of this calix[4]arene derivative with pharmaceuticals or metal ions?

Binding studies employ:

  • Spectroscopic methods : UV-Vis titration to determine association constants (KaK_a) via Benesi-Hildebrand plots. 1H^1H NMR chemical shift changes in aromatic or methoxy protons indicate encapsulation .
  • Thermal analysis : Isothermal titration calorimetry (ITC) quantifies enthalpy (ΔH\Delta H) and entropy (ΔS\Delta S) changes during complexation .
  • Electrochemical techniques : Conductance measurements detect ion transport in membrane-based assays .

Advanced Research Questions

Q. What mechanistic insights explain the non-competitive inhibition of Na+^++,K+^++-ATPase by structurally related calix[4]arenes?

Studies on calix[4]arene C-1130 reveal it reduces VmaxV_{max} without altering KmK_m, suggesting binding to an allosteric site distinct from ATP or Mg2+^{2+}. Molecular dynamics simulations highlight interactions with transmembrane helices, disrupting ion-pump conformational changes . Experimental validation involves:

  • Kinetic assays : Measuring ATP hydrolysis rates under varying inhibitor concentrations.
  • Mutagenesis : Targeting residues in predicted binding pockets to confirm inhibition specificity .

Q. How can the electrochemical behavior of this calix[4]arene be leveraged in sensor design?

Cyclic voltammetry (CV) in CH3 _3COOH-CH3 _3COONa buffer reveals reversible redox peaks (Epa=0.302VE_{pa} = 0.302 \, V, Epc=0.003VE_{pc} = -0.003 \, V), attributed to quinone-hydroquinone transitions. Sensor applications exploit:

  • Self-assembled monolayers (SAMs) : Immobilization on indium-tin oxide (ITO) electrodes for dopamine detection.
  • Kinetic parameters : Activation energy (EaE_a) calculations (e.g., 14.84 kJ·mol1^{-1}) via chronoamperometry to optimize response times .

Q. What methodologies are used to assess the cytotoxic activity of calix[4]arene derivatives against tumor cells?

Protocols include:

  • Cell viability assays : MTT or resazurin tests on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values (2.7–5.3 μM) .
  • Apoptosis studies : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic populations.
  • Molecular docking : Predicting interactions with apoptosis-related proteins like Bcl-2 or caspases .

Q. How do multicomponent reactions expand the functional diversity of calix[4]arene-based systems?

The Kabachnik–Fields reaction enables one-step synthesis of α-aminophosphonate derivatives. For example:

  • Reaction design : p-tert-butylcalix[4]arene reacts with aldehydes and dialkyl phosphites under microwave irradiation.
  • Applications : Enhanced anion binding via phosphoryl groups, validated by 31P^{31}P NMR titration .

Data Contradictions and Resolutions

  • Synthetic yields : Variations in alkylation efficiency (e.g., 55–90% yields) arise from solvent purity or reaction time. Reproducibility requires strict anhydrous conditions .
  • Enzyme inhibition : Discrepancies in VmaxV_{max} reduction (10–30%) across studies may reflect differences in membrane preparation (e.g., rat vs. human Na+^+,K+^+-ATPase isoforms) .

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